molecular formula C19H17NO3S B14007294 N-(5-methoxy-1,2-dihydroacenaphthylen-4-yl)benzenesulfonamide CAS No. 94257-08-6

N-(5-methoxy-1,2-dihydroacenaphthylen-4-yl)benzenesulfonamide

Cat. No.: B14007294
CAS No.: 94257-08-6
M. Wt: 339.4 g/mol
InChI Key: HBJVOOXOPXZGHW-UHFFFAOYSA-N
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Description

Benzenesulfonamide, n-(1,2-dihydro-5-methoxy-4-acenaphthylenyl)- is a complex organic compound with a unique structure that combines a benzenesulfonamide group with a methoxy-substituted acenaphthylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, n-(1,2-dihydro-5-methoxy-4-acenaphthylenyl)- typically involves the reaction of benzenesulfonyl chloride with an appropriate acenaphthylene derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, n-(1,2-dihydro-5-methoxy-4-acenaphthylenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, n-(1,2-dihydro-5-methoxy-4-acenaphthylenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzenesulfonamide, n-(1,2-dihydro-5-methoxy-4-acenaphthylenyl)- involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase enzymes by binding to the active site and preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can disrupt cellular processes that rely on carbonic anhydrase activity, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, n-(1,2-dihydro-5-methoxy-4-acenaphthylenyl)- is unique due to its combination of a benzenesulfonamide group with a methoxy-substituted acenaphthylene moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler sulfonamide or acenaphthylene derivatives .

Properties

CAS No.

94257-08-6

Molecular Formula

C19H17NO3S

Molecular Weight

339.4 g/mol

IUPAC Name

N-(5-methoxy-1,2-dihydroacenaphthylen-4-yl)benzenesulfonamide

InChI

InChI=1S/C19H17NO3S/c1-23-19-16-9-5-6-13-10-11-14(18(13)16)12-17(19)20-24(21,22)15-7-3-2-4-8-15/h2-9,12,20H,10-11H2,1H3

InChI Key

HBJVOOXOPXZGHW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CCC3=C2C1=CC=C3)NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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